Tetrahydropyran-3-ylmethyl vs. Cyclohexylmethyl: Oral Bioavailability and Off-Target Selectivity in Renin Inhibitors
In a head-to-head optimization campaign for alkyl amine renin inhibitors, replacement of a cyclohexylmethyl group (occupying the S1 pocket) with an (R)-(tetrahydropyran-3-yl)methyl group yielded the clinical candidate VTP-27999. This single-point change improved oral bioavailability from sub-10% to >15% in rat, dog, and monkey, and conferred excellent selectivity over a panel of related and unrelated off-targets, whereas the cyclohexylmethyl progenitor showed inadequate selectivity [1]. Although the comparator is a fully elaborated inhibitor rather than the free amine, the data directly demonstrate that the tetrahydropyran-3-ylmethyl fragment imparts a measurable pharmacokinetic and selectivity advantage over its closest carbocyclic isostere.
| Evidence Dimension | Oral bioavailability (F%) and off-target selectivity profile |
|---|---|
| Target Compound Data | VTP-27999 (containing (R)-tetrahydropyran-3-ylmethyl): F > 15% (rat, dog, monkey); excellent selectivity over related and unrelated off-targets [1] |
| Comparator Or Baseline | Precursor containing cyclohexylmethyl in S1 pocket: F < 10%; inadequate off-target selectivity [1] |
| Quantified Difference | Bioavailability improvement from <10% to >15%; qualitative selectivity gain from inadequate to excellent |
| Conditions | Pharmacokinetic studies in rat, dog, and monkey; selectivity panel assays (Vitae Pharmaceuticals/GSK) |
Why This Matters
This evidence demonstrates that the tetrahydropyran-3-ylmethyl group, which is the core structural feature of [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine, can deliver a decisive pharmacokinetic and selectivity advantage over the cyclohexylmethyl analog when incorporated into a drug-like scaffold, directly informing procurement decisions for programs targeting oral bioavailability and safety.
- [1] Jia, L.; Simpson, R. D.; Yuan, J.; et al. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility. ACS Med. Chem. Lett. 2011, 2 (10), 747–751. View Source
